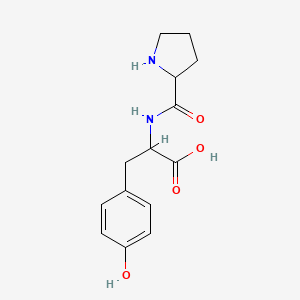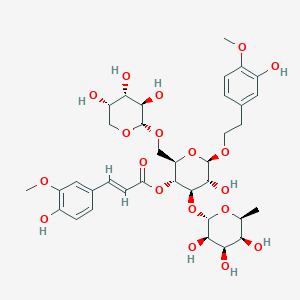
Angoroside-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angoroside-C is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. This compound is known for its various pharmacological properties, including preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and exhibiting anti-platelet aggregation, hepatoprotective, and anti-nephritis effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Angoroside-C can be extracted from Scrophularia ningpoensis using various methods. One effective method is infrared-assisted extraction (IRAE) followed by high-performance liquid chromatography (HPLC). The optimal extraction conditions include using 37.5% ethanol as the solvent, a solid/liquid ratio of 1:25, an illumination time of 10 minutes, and a distance of 3 cm between the infrared lamp and the round-bottom flask .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Scrophularia ningpoensis using optimized IRAE-HPLC methods. This approach ensures a high yield and purity of the compound, making it suitable for further pharmacological studies and applications .
Analyse Chemischer Reaktionen
Types of Reactions
Angoroside-C undergoes various metabolic reactions, including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . These reactions are crucial for its metabolism and bioavailability in vivo.
Common Reagents and Conditions
The metabolic reactions of this compound are facilitated by enzymes present in the body. For instance, hydrolysis and reduction reactions occur in the presence of specific hydrolases and reductases, respectively. Methylation and sulfation reactions involve methyltransferases and sulfotransferases .
Major Products Formed
The major metabolites of this compound include ferulic acid and various sulfate and glucuronide conjugates. These metabolites are formed through the aforementioned metabolic reactions and play a significant role in the compound’s pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Angoroside-C exerts its effects through various molecular targets and pathways. It has been shown to decrease the levels of angiotensin II (Ang II) and attenuate the mRNA expressions of endothelin 1 (ET-1) and transforming growth factor β1 (TGF-β1). These actions contribute to its beneficial effects against ventricular remodeling and heart failure .
Vergleich Mit ähnlichen Verbindungen
Angoroside-C is often compared with other phenylpropanoid glycosides, such as acteoside, harpagoside, and cinnamic acid. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its specific effects on cardiovascular health and its extensive metabolic profile .
List of Similar Compounds
- Acteoside
- Harpagoside
- Cinnamic acid
This compound stands out due to its unique combination of pharmacological effects and its potential for therapeutic applications in various medical conditions.
Eigenschaften
Molekularformel |
C36H48O19 |
|---|---|
Molekulargewicht |
784.8 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |
InChI-Schlüssel |
KLQXMRBGMLHBBQ-FUNGFBQYSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
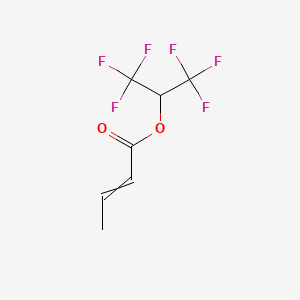
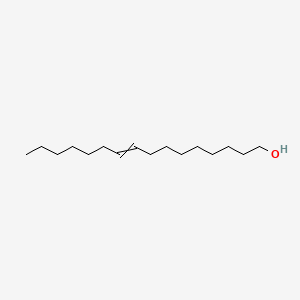
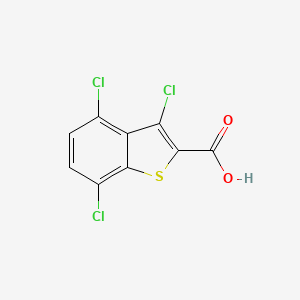

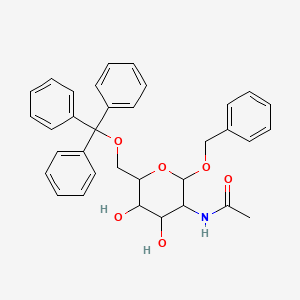
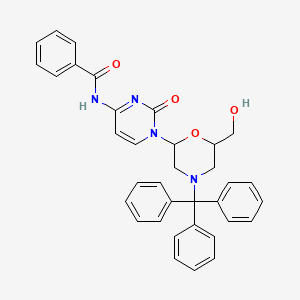
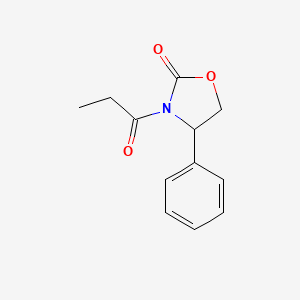
![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
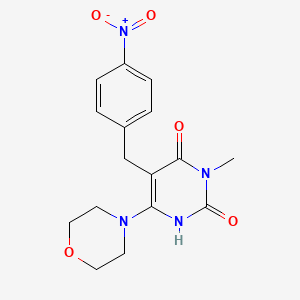
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
